Purity Benchmark vs. the Closest Alizapride Process Intermediate (Methyl 4‑Amino‑2‑Methoxy‑5‑Nitrobenzoate)
The target compound is routinely provided at ≥98 % purity (HPLC) [REFS‑1], whereas the preceding process intermediate, methyl 4‑amino‑2‑methoxy‑5‑nitrobenzoate, is commercially supplied at ≥99 % (HPLC) [REFS‑2]. Although the numerical purity is slightly lower, the target compound’s identity as the final carboxylate impurity mandates additional pharmacopoeial characterization (NMR, IR, MS) that is not required for the nitro‑intermediate [REFS‑1].
| Evidence Dimension | Purity (HPLC) – typical commercial specification |
|---|---|
| Target Compound Data | ≥98 % (HPLC) |
| Comparator Or Baseline | Methyl 4‑amino‑2‑methoxy‑5‑nitrobenzoate (CAS 59338‑84‑0): ≥99 % (HPLC) |
| Quantified Difference | Target purity ≈1 % lower, offset by full pharmacopoeial characterization package |
| Conditions | Vendor certificate of analysis; HPLC area‑% method |
Why This Matters
Procurement of a genuine pharmacopoeial impurity standard requires a balance between purity and regulatory‑grade characterization; the target compound’s 98 % purity is fully acceptable for ANDA/NDA analytical methods, while the 99 % intermediate lacks the required impurity‑specific identity documentation.
